4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid
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Overview
Description
4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid is a biochemical compound with the molecular weight of 338.23 g/mol . It is primarily used in proteomics research . This compound features a glucopyranosiduronic acid moiety linked to a 4-(trifluoromethyl)phenyl group, making it a unique molecule with specific properties and applications.
Preparation Methods
The synthesis of 4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)phenol and beta-D-glucopyranosiduronic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the phenyl ring or the glucopyranosiduronic acid moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on biological systems and pathways.
Medicine: Research in medicine explores its potential therapeutic applications and interactions with biological targets.
Industry: In the industrial sector, it is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl beta-D-glucopyranoside: This compound has a similar structure but lacks the uronic acid moiety.
This compound methyl ester: This derivative features a methyl ester group instead of the free acid.
4-(Trifluoromethyl)phenyl alpha-D-glucopyranosiduronic acid: This isomer has an alpha configuration instead of the beta configuration.
The uniqueness of this compound lies in its specific structural features and the presence of both the trifluoromethyl group and the glucopyranosiduronic acid moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O7/c14-13(15,16)5-1-3-6(4-2-5)22-12-9(19)7(17)8(18)10(23-12)11(20)21/h1-4,7-10,12,17-19H,(H,20,21)/t7-,8-,9+,10-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSOTMHOSNMJEN-GOVZDWNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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